molecular formula C18H28N4O2 B6107708 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)

1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)

Cat. No. B6107708
M. Wt: 332.4 g/mol
InChI Key: BTVUQGRCUMXOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine), also known as MPDP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. MPDP is a small molecule that belongs to the class of pyrazole derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) is not fully understood, but it is believed to act on the GABAergic system in the brain. 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has been shown to enhance the binding of GABA to its receptor, resulting in an increase in the inhibitory neurotransmission in the brain. This, in turn, leads to the anticonvulsant and anxiolytic effects of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine).
Biochemical and Physiological Effects:
1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This, in turn, results in a decrease in neuronal excitability and the anticonvulsant effects of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine).

Advantages and Limitations for Lab Experiments

One of the advantages of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) is its potential applications in drug discovery and development. 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of novel drugs. However, one of the limitations of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine). One of the potential applications of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has been shown to exhibit neuroprotective effects, making it a promising candidate for the development of drugs for these disorders. Another future direction for the research on 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) is to investigate its potential applications in the treatment of anxiety disorders and epilepsy. 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has been shown to exhibit anxiolytic and anticonvulsant effects, making it a potential candidate for the development of drugs for these disorders. Finally, future research could focus on improving the solubility of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) in water, which would make it easier to administer in vivo.

Synthesis Methods

The synthesis of 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) involves a multistep process that begins with the reaction of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methylpiperidine in the presence of a base to yield 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine). The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. 1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine) has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[1-methyl-3-(2-methylpiperidine-1-carbonyl)pyrazol-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-13-8-4-6-10-21(13)17(23)15-12-20(3)19-16(15)18(24)22-11-7-5-9-14(22)2/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUQGRCUMXOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(N=C2C(=O)N3CCCCC3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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